![molecular formula C9H3ClF4N2 B1486437 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline CAS No. 959238-18-7](/img/structure/B1486437.png)
4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
Overview
Description
4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is a chemical compound with the CAS Number: 959238-18-7 . It has a molecular weight of 250.58 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s mentioned that it’s an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It’s also noted that it’s an intermediate formed during the synthesis of quinoline derivatives .Molecular Structure Analysis
The molecular formula of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is C9H3ClF4N2 . The InChI Code is 1S/C9H3ClF4N2/c10-7-4-2-1-3-5(11)6(4)15-8(16-7)9(12,13)14/h1-3H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.58 . The exact mass is 248.996841 . It has a density of 1.5±0.1 g/cm3 . The boiling point is 240.5±35.0 °C at 760 mmHg . The melting point is 68ºC . The flash point is 99.3±25.9 °C .Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They can inhibit various cancer cell lines and are involved in the synthesis of several antitumor drugs such as erlotinib and gefitinib .
Antimicrobial Activity
These compounds exhibit strong antibacterial and antifungal effects, making them valuable in the development of new antimicrobial agents .
Anti-inflammatory and Analgesic Effects
Quinazoline derivatives are known to possess anti-inflammatory properties, which can be utilized in treating conditions like arthritis. They also show analgesic effects, providing pain relief .
Antiviral and Antidiabetic Properties
Research has indicated that quinazoline derivatives can have antiviral activities, including against HIV, and may also play a role in managing diabetes .
Neurological Applications
Some quinazoline derivatives have shown potential as anticonvulsant and sedative agents, which could be beneficial in treating neurological disorders .
Cardiovascular Uses
Quinazoline derivatives can act as vasodilators and antihypertensive agents, contributing to cardiovascular health management .
Antioxidant Properties
These compounds may also serve as antioxidants, helping to protect cells from damage caused by free radicals .
Pharmacological Diversification
The structural diversity of quinazoline derivatives allows for a wide range of pharmacological applications, enabling the design of numerous biologically active molecules for various therapeutic uses .
Safety and Hazards
properties
IUPAC Name |
4-chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF4N2/c10-7-4-2-1-3-5(11)6(4)15-8(16-7)9(12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHMCYYJRVPENY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N=C2Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652964 | |
Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |
CAS RN |
959238-18-7 | |
Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959238-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.